4-Cyano-4-(thiobenzoylthio)pentanoic acid
Overview
Description
4-Cyano-4-(thiobenzoylthio)pentanoic acid is a sulfur-based chain transfer agent widely used in the field of polymer chemistry. It is particularly known for its role in reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for precise control over polymer chain growth. This compound is characterized by its pink powder form and is sensitive to light, requiring storage at low temperatures .
Biochemical Analysis
Biochemical Properties
The role of 4-Cyano-4-(thiobenzoylthio)pentanoic acid in biochemical reactions is primarily as a chain transfer agent in the process of living radical polymerization
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a chain transfer agent in living radical polymerization . It may exert its effects at the molecular level through binding interactions with biomolecules involved in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4-(thiobenzoylthio)pentanoic acid typically involves the reaction of 4-cyano-4-(methylthio)pentanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-4-(thiobenzoylthio)pentanoic acid primarily undergoes radical-mediated reactions due to its role as a chain transfer agent in RAFT polymerization. It can participate in addition, fragmentation, and recombination reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids under controlled conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-Cyano-4-(thiobenzoylthio)pentanoic acid is extensively used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Controlled Radical Polymerization: It is a key agent in RAFT polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures.
Biomedical Applications: Polymers synthesized using this compound are used in drug delivery systems, tissue engineering, and other biomedical applications.
Material Science: It is used in the development of advanced materials with specific properties such as hydrogels, nanocomposites, and responsive polymers
Mechanism of Action
The mechanism of action of 4-Cyano-4-(thiobenzoylthio)pentanoic acid in RAFT polymerization involves the reversible addition and fragmentation of the compound with growing polymer chains. This process allows for the control of polymer chain length and distribution. The molecular targets include the active radical species in the polymerization reaction, and the pathways involved are primarily radical-mediated .
Comparison with Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-(thiobenzoylthio)pentanoic acid N-succinimidyl ester
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Comparison: this compound is unique due to its high efficiency and control in RAFT polymerization compared to other chain transfer agents. Its ability to produce polymers with narrow molecular weight distributions and specific architectures makes it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQCPNHMVAWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432869 | |
Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-92-9 | |
Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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